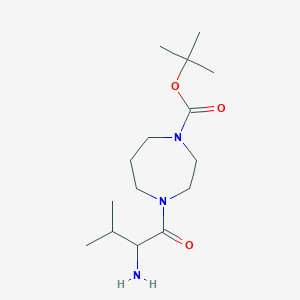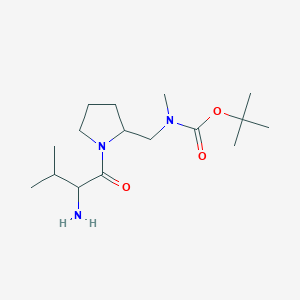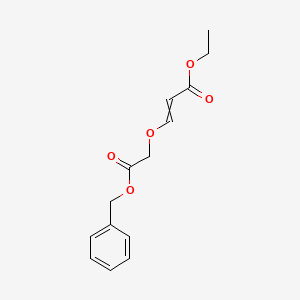![molecular formula C19H24O2 B14786734 (3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4-dione](/img/structure/B14786734.png)
(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-3,5-diene-7,17-dione: is a synthetic compound derived from dehydroepiandrosterone, a natural hormone produced by the adrenal glands. It is known for its ability to inhibit the enzyme aromatase, which is responsible for converting testosterone into estrogen. This property makes it a popular compound among fitness enthusiasts, bodybuilders, and athletes for its potential benefits in promoting hormonal balance and enhancing physique .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chemical Synthesis: Androst-3,5-diene-7,17-dione can be synthesized from dehydroepiandrosterone through a series of chemical reactions.
Industrial Production Methods: Industrial production of Androst-3,5-diene-7,17-dione typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Androst-3,5-diene-7,17-dione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced derivatives .
Applications De Recherche Scientifique
Chemistry
- Androst-3,5-diene-7,17-dione is used as a reference standard in analytical chemistry for the quantitative determination of related compounds in biological samples .
Biology
- It is studied for its role in inhibiting aromatase, an enzyme involved in the biosynthesis of estrogens from androgens .
Medicine
- The compound is investigated for its potential therapeutic applications in conditions related to hormonal imbalances, such as estrogen-related cancers and gynecomastia .
Industry
Mécanisme D'action
Mechanism
- Androst-3,5-diene-7,17-dione acts as an aromatase inhibitor, binding to the aromatase enzyme and preventing it from converting testosterone into estrogen. This inhibition leads to increased levels of testosterone and decreased levels of estrogen in the body .
Molecular Targets and Pathways
- The primary molecular target is the aromatase enzyme. By inhibiting this enzyme, Androst-3,5-diene-7,17-dione affects the hormonal pathways involved in the biosynthesis of estrogens from androgens .
Comparaison Avec Des Composés Similaires
Similar Compounds
Androsta-1,4,6-triene-3,17-dione:
Dehydroepiandrosterone: A precursor to Androst-3,5-diene-7,17-dione, it is a natural hormone produced by the adrenal glands.
Uniqueness
Propriétés
Formule moléculaire |
C19H24O2 |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(10R,13S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione |
InChI |
InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13?,14?,17?,18-,19-/m0/s1 |
Clé InChI |
VHDOTNMSJDQVEE-YJVBKCKTSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C |
SMILES canonique |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine](/img/structure/B14786658.png)
![N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14786672.png)
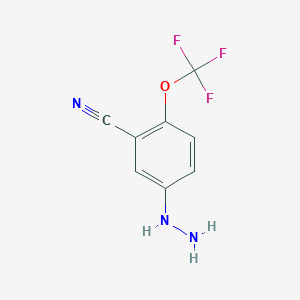
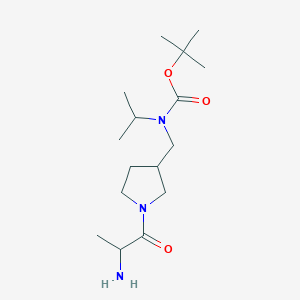
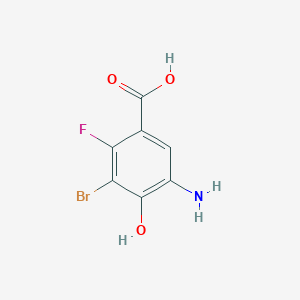
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate](/img/structure/B14786697.png)
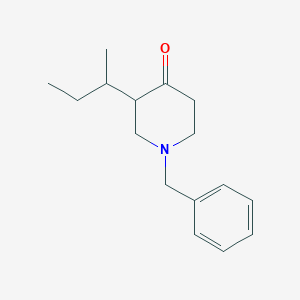
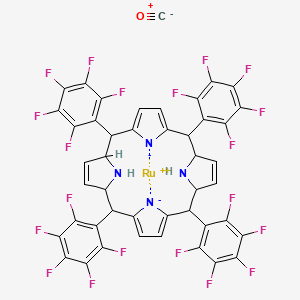

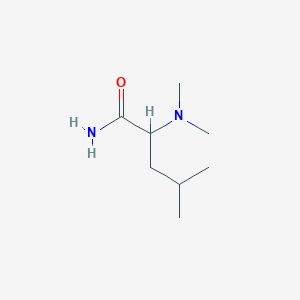
![(3R)-3-tert-butyl-2-[(3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole](/img/structure/B14786720.png)
